O-Demethyl apixaban
Overview
Description
O-Demethyl apixaban is a metabolite of Apixaban, a potent and highly selective factor Xa inhibitor . Apixaban is currently under development for treatment of arterial and venous thrombotic diseases .
Synthesis Analysis
The synthesis of Apixaban, the parent drug of O-Demethyl apixaban, involves an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine . The metabolic pathways for apixaban include O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban .Molecular Structure Analysis
The molecular formula of O-Demethyl apixaban is C24H23N5O4 . The average mass is 445.470 Da and the monoisotopic mass is 445.175018 Da .Chemical Reactions Analysis
The major metabolic pathways of apixaban include O-demethylation, hydroxylation, and sulfation, with O-demethyl apixaban sulfate being the major metabolite .Physical And Chemical Properties Analysis
O-Demethyl apixaban has a density of 1.5±0.1 g/cm3, a boiling point of 799.2±60.0 °C at 760 mmHg, and a flash point of 437.1±32.9 °C . It has 9 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Enzyme Identification and Species Comparison : O-Demethyl apixaban sulfate is a major circulating metabolite in humans and is formed through sulfation by sulfotransferases (SULTs). SULT1A1 and SULT1A2 were identified as the primary enzymes for this reaction. The study highlighted differences in sulfation activities among various species, indicating the importance of SULT1A1 in humans for forming O-Demethyl apixaban sulfate (Wang et al., 2009).
Metabolism and Pharmacokinetics in Humans : Research has shown that O-Demethyl apixaban sulfate is a significant metabolite in humans. Apixaban metabolism includes O-demethylation, hydroxylation, and sulfation. The study provided detailed information on the metabolic pathways and the excretion of apixaban, highlighting the role of renal and fecal routes in its elimination (Raghavan et al., 2009).
Comparative Metabolism in Different Species : This research explored the metabolism of apixaban in various species, including humans. It was found that O-Demethyl apixaban sulfate represented about 25% of the parent area under the curve in human plasma. The findings suggested significant interspecies differences in metabolite profiles and elimination pathways (Zhang et al., 2009).
Apixaban's Pharmacological Profile : Apixaban, a direct FXa inhibitor, has demonstrated efficacy in pre-clinical studies for preventing thrombosis without significantly increasing bleeding times. It is noted that a sulfate conjugate of O-Demethyl apixaban is the major circulating metabolite in humans, but it is inactive against human FXa (Wong et al., 2011).
Drug-Drug Interaction Potential : Apixaban, including its metabolites like O-Demethyl apixaban, showed minimal potential for drug-drug interactions in vitro. This study provided insights into the metabolic pathways and enzyme involvement in apixaban's metabolism, emphasizing its low interaction potential with commonly coadministered drugs (Wang et al., 2010).
Future Directions
Pharmacogenomics of DOACs is a relatively new area of research. There is a need to understand the role of pharmacogenomics in the interpatient variability of the four most commonly prescribed DOACs, namely dabigatran, rivaroxaban, apixaban, and edoxaban . Future research should be focused on exploring new genetic variants, their effect, and molecular mechanisms that contribute to alteration of plasma levels of DOACs .
properties
IUPAC Name |
1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLWAZFIGRAOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198415 | |
Record name | O-Demethyl apixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Demethyl apixaban | |
CAS RN |
503612-76-8 | |
Record name | 4,5,6,7-Tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503612-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Demethyl apixaban | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503612768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Demethyl apixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DEMETHYL APIXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0XFQ18OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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